N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
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Description
N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H24F2N4O2S and its molecular weight is 494.56. The purity is usually 95%.
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Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
Compounds with piperidine carboxamide derivatives, similar in structure to the compound of interest, have been synthesized and evaluated for their potential anti-angiogenic and DNA cleavage activities. These studies reveal that such compounds can effectively block the formation of blood vessels in vivo and exhibit differential DNA binding/cleavage abilities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).
Antimicrobial and Anti-Inflammatory Agents
Novel derivatives synthesized from compounds bearing similarity to N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide have shown promising results as antimicrobial and anti-inflammatory agents. These compounds exhibit moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, highlighting their potential in developing new therapeutic agents (Jadhav et al., 2017).
Metabolic Pathways in Drug Development
Research on structurally related compounds has also provided insights into metabolic pathways, crucial for drug development and optimization. For instance, studies on the metabolism of antineoplastic tyrosine kinase inhibitors in patients have identified main metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. These findings are essential for understanding the drug's behavior in human bodies and improving its therapeutic efficacy and safety profile (Gong et al., 2010).
Polymer Synthesis and Applications
The synthesis of polyamides containing various functional groups, such as uracil, adenine, theophylline, and thymine, from related carboxamide derivatives highlights a different application realm. These polyamides, soluble in water and other solvents, have potential applications in biomedical materials, drug delivery systems, and other fields requiring biocompatible polymers (Hattori & Kinoshita, 1979a), (Hattori & Kinoshita, 1979b).
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N4O2S/c1-15-3-2-4-17(11-15)20-14-35-23-22(20)30-26(31-25(23)34)32-9-7-16(8-10-32)24(33)29-13-18-5-6-19(27)12-21(18)28/h2-6,11-12,14,16H,7-10,13H2,1H3,(H,29,33)(H,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYSTUHTYBVGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=C(C=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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